molecular formula C7H6NO4P B14340292 4-Cyanophenyl dihydrogen phosphate CAS No. 102153-74-2

4-Cyanophenyl dihydrogen phosphate

Katalognummer: B14340292
CAS-Nummer: 102153-74-2
Molekulargewicht: 199.10 g/mol
InChI-Schlüssel: DPMNXNUWRHZLTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyanophenyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a cyanophenyl group attached to a dihydrogen phosphate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl dihydrogen phosphate typically involves the reaction of 4-cyanophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

  • Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
  • Solvent: Anhydrous dichloromethane or chloroform.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyanophenyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the dihydrogen phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of phosphates or phosphonates.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phosphates with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Cyanophenyl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Cyanophenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved may include:

    Phosphate Metabolism: Interference with enzymes involved in phosphate transfer and utilization.

    Signal Transduction: Modulation of signaling pathways that rely on phosphorylation events.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyanophenyl phosphate: Lacks the dihydrogen component, leading to different reactivity and applications.

    Phenyl dihydrogen phosphate: Lacks the cyanophenyl group, resulting in different chemical properties and uses.

    Bis(4-cyanophenyl) phosphate:

Uniqueness

4-Cyanophenyl dihydrogen phosphate is unique due to the presence of both the cyanophenyl and dihydrogen phosphate groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in multiple fields.

Eigenschaften

CAS-Nummer

102153-74-2

Molekularformel

C7H6NO4P

Molekulargewicht

199.10 g/mol

IUPAC-Name

(4-cyanophenyl) dihydrogen phosphate

InChI

InChI=1S/C7H6NO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11)

InChI-Schlüssel

DPMNXNUWRHZLTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.